2-Bromo-3-isopropylpyridine chemical structure and properties
2-Bromo-3-isopropylpyridine chemical structure and properties
Strategic Scaffold for Sterically Demanding Medicinal Chemistry
Executive Summary
2-Bromo-3-isopropylpyridine (CAS: 1417518-11-6) is a high-value heterocyclic intermediate characterized by a significant steric clash at the C2-C3 axis.[1] Unlike its unhindered analog (2-bromopyridine) or the mildly hindered 3-methyl variant, the 3-isopropyl group exerts a profound ortho-effect . This steric bulk is a double-edged sword: it challenges standard cross-coupling workflows (requiring specialized phosphine ligands) but offers exceptional utility in drug design for locking biaryl conformations and filling hydrophobic pockets (e.g., in kinase inhibitor selectivity gates).
This guide provides a technical deep-dive into its physicochemical profile, synthetic access via the Sandmeyer reaction, and strategies for overcoming its steric deactivation in palladium-catalyzed couplings.
Part 1: Chemical Identity & Physicochemical Profile[2]
The introduction of the isopropyl group at C3 increases lipophilicity (LogP) and lowers the basicity of the pyridine nitrogen compared to 2-bromopyridine, influencing both metabolic stability and solubility in organic synthesis.
| Property | Specification | Technical Note |
| CAS Number | 1417518-11-6 | Unique identifier for regulatory filing.[2] |
| Formula | C₈H₁₀BrN | Molecular Weight: 200.08 g/mol .[2][3][4][5] |
| Structure | Pyridine ring, Br at C2, iPr at C3.[6] | Key Feature: C2-C3 bond rotation is restricted. |
| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure. |
| Boiling Point | ~245°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.34 g/cm³ | Denser than water; halogenated waste stream. |
| pKa | ~0.5–1.0 (Conj. Acid) | Significantly less basic than pyridine (pKa 5.2) due to Br-inductivity. |
| Solubility | DCM, THF, Toluene, EtOAc | Immiscible with water; soluble in polar aprotic solvents. |
Part 2: Synthetic Access & Methodology[2][8]
While direct bromination of 3-isopropylpyridine is possible, it often yields a mixture of regioisomers (C2 vs C6 bromination). The authoritative industrial route prioritizes regiocontrol via the Sandmeyer-type transformation of 2-amino-3-isopropylpyridine.
Core Reaction Logic
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Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite in hydrobromic acid.
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Nucleophilic Displacement: The unstable diazonium species is displaced by bromide in situ.
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Critical Control Point: Temperature must be kept <0°C during diazotization to prevent hydrolysis to the pyridone (phenol analog).
Detailed Experimental Protocol: Modified Sandmeyer Synthesis
Note: This protocol is adapted from standard methodologies for ortho-substituted bromopyridines to ensure high regiochemical fidelity.
Reagents:
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2-Amino-3-isopropylpyridine (1.0 eq)
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Hydrobromic acid (48% aq., 5.0 eq)
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Sodium Nitrite (NaNO₂, 1.2 eq)
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Bromine (Br₂, 1.5 eq) – Optional accelerant for difficult substrates
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Sodium Hydroxide (NaOH) for neutralization
Step-by-Step Workflow:
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Acidification: Charge a 3-neck round-bottom flask with 2-amino-3-isopropylpyridine (50 mmol) and 48% HBr (250 mmol). Cool the mixture to -10°C using an acetone/dry ice bath. Explanation: Low temperature prevents the exotherm from decomposing the diazonium intermediate.
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Diazotization: Dissolve NaNO₂ (60 mmol) in minimal water. Add this solution dropwise via an addition funnel over 30 minutes.
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Checkpoint: Maintain internal temperature below -5°C. Evolution of brown NOₓ fumes indicates decomposition; slow the addition.
-
-
Bromine Addition (The "Gattermann" Modification): While maintaining -5°C, add Br₂ (75 mmol) dropwise. This forms a perbromide intermediate that facilitates the radical-nucleophilic substitution mechanism.
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Displacement: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Evolution of N₂ gas will be observed.
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Quench & Workup:
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Cool the mixture back to 0°C.
-
Neutralize carefully with NaOH (40% aq) to pH ~9. Caution: Exothermic.
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Extract with Diethyl Ether or MTBE (3 x 50 mL).
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Wash combined organics with Sodium Thiosulfate (sat. aq.) to remove excess bromine (decolorization from orange to clear).
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-
Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation (or flash chromatography: 0-10% EtOAc/Hexanes).
Part 3: Reactivity Profile & Steric Challenges
The 3-isopropyl group creates a "steric wall" protecting the C2-Bromine bond. This has two major implications for downstream medicinal chemistry:
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Suzuki-Miyaura Coupling: Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to the inability of the oxidative addition complex to accommodate the boronic acid transmetallation step.
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Solution: Use electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos .[7] These ligands facilitate oxidative addition and create a "pocket" that forces the coupling partner into place.
-
-
Lithium-Halogen Exchange: The bulky isopropyl group actually favors exchange over nucleophilic attack. Treatment with n-BuLi at -78°C cleanly generates the 2-lithio-3-isopropylpyridine species, which is stable due to the internal coordination of the lithium to the ring nitrogen (chelation effect).
Visualization: Divergent Functionalization Pathways
Figure 1: Divergent synthetic utility of 2-bromo-3-isopropylpyridine. Note the requirement for specialized conditions in palladium catalysis due to the C3-isopropyl steric hindrance.
Part 4: Medicinal Chemistry Applications[2][10]
In drug discovery, 2-bromo-3-isopropylpyridine is rarely the final drug but a critical "building block."
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Conformational Locking: In biaryl systems (e.g., Pyridine-Phenyl), the isopropyl group forces the two rings to twist out of planarity (dihedral angle > 60°). This is used to disrupt π-stacking or to orient substituents into specific receptor pockets.
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Hydrophobic Filling: The isopropyl group is a classic bioisostere for a trifluoromethyl (-CF3) or t-butyl group, providing bulk without the electronic withdrawal of fluorine.
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Case Study Context: Used in the synthesis of MAPK inhibitors where the pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase, and the isopropyl group fills the hydrophobic "gatekeeper" pocket.
Part 5: Safety & Handling (SDS Summary)
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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H302: Harmful if swallowed (typical for halogenated pyridines).
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-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
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Disposal: Must be treated as halogenated organic waste. Do not mix with acid streams (risk of HBr fumes).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine (Homolog Reference). Retrieved from [Link]
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Organic Syntheses (1946). 2-Bromopyridine: Standard Sandmeyer Protocol. Org.[8][9][7] Synth. 1946, 26, 16. Retrieved from [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1] Organic Chemistry Frontiers.[1] Retrieved from [Link]
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Li, H., et al. (2016). Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54778. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 2-Bromo-3-isopropylpyridine | CAS#:1417518-11-6 | Chemsrc [chemsrc.com]
- 3. 1417518-11-6|2-Bromo-3-isopropylpyridine|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-3-isopropylpyridine | 1417518-11-6 | Benchchem [benchchem.com]
- 5. 2-Bromo-3-propylpyridine | CAS#:1417518-84-3 | Chemsrc [m.chemsrc.com]
- 6. 2-Bromo-3-isopropylpyridine | CymitQuimica [cymitquimica.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
